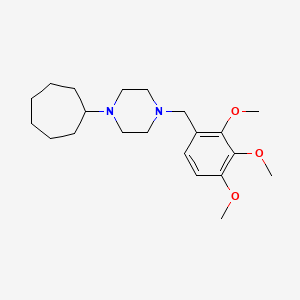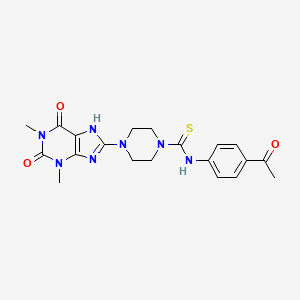![molecular formula C22H21FN4O B10879750 (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879750.png)
(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a mouthful, but let’s break it down. This compound belongs to the class of pyrazolones and contains an indole moiety. Its chemical structure is as follows:
Structure:(4Z)-2-(4-fluorophenyl)-4-(1-[2-(1H-indol-3-yl)ethyl]aminoethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of an indole derivative with a fluorophenyl hydrazine under appropriate conditions. The reaction typically proceeds through a cyclization step to form the pyrazolone ring.
Industrial Production: While industrial-scale production details are proprietary, laboratories often synthesize this compound using modified versions of the established synthetic routes.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the pyrazolone ring can yield different products.
Substitution: Substituents on the phenyl and indole rings can be modified.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products: The major products depend on the specific reaction conditions and substituents. Oxidation may yield oxo derivatives, while reduction could lead to saturated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates.
Catalysis: The pyrazolone scaffold can serve as a ligand in transition metal catalysis.
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Neuropharmacology: The indole moiety suggests potential neurological effects.
Dye Synthesis: The fluorophenyl group makes it useful in dye chemistry.
Agrochemicals: Derivatives may find applications in crop protection.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets, possibly related to cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs with the same substituents, we can compare it to other pyrazolones and indole-containing compounds. Notable related compounds include :
Indomethacin: An indole-based nonsteroidal anti-inflammatory drug.
Curcumin: Contains a pyrazolone-like moiety and has diverse biological effects.
: Reference: ChemSpider
Eigenschaften
Molekularformel |
C22H21FN4O |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H21FN4O/c1-14(24-12-11-16-13-25-20-6-4-3-5-19(16)20)21-15(2)26-27(22(21)28)18-9-7-17(23)8-10-18/h3-10,13,25-26H,11-12H2,1-2H3 |
InChI-Schlüssel |
BNOOVCYWPDNMQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CNC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10879670.png)

![2-{[(2,2-dimethyl-4H-1,3-dioxin-4-ylidene)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B10879680.png)
![methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10879685.png)
![6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10879693.png)
![(2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10879702.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879704.png)


![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879718.png)
![2-{[4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10879723.png)
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B10879739.png)


